1-Hexadecylimidazole
Overview
Description
1-Hexadecylimidazole is an organic compound with the molecular formula C19H36N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is known for its amphiphilic properties, making it useful in various applications, including surfactants and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylimidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with hexadecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylimidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hexadecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized imidazoles .
Scientific Research Applications
1-Hexadecylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a surfactant in biological assays and experiments.
Industry: It is used in the formulation of detergents and emulsifiers
Mechanism of Action
The mechanism of action of 1-hexadecylimidazole involves its interaction with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
1-Octadecylimidazole: Similar in structure but with an octadecyl group instead of a hexadecyl group.
1-Dodecylimidazole: Contains a shorter dodecyl chain.
1-Tetradecylimidazole: Features a tetradecyl chain.
Uniqueness: 1-Hexadecylimidazole is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring amphiphilic compounds .
Properties
IUPAC Name |
1-hexadecylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIZJEOWAFVTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497231 | |
Record name | 1-Hexadecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-55-6 | |
Record name | 1-Hexadecyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Hexadecylimidazole exert its leishmanicidal effect? What are the downstream consequences on Leishmania parasites?
A1: The research suggests that this compound (C16Im) eliminates Leishmania parasites through multiple mechanisms. [] Specifically, C16Im induces the production of reactive oxygen species (ROS) within the parasites. This oxidative stress disrupts the mitochondrial membrane potential, ultimately compromising the parasite's membrane integrity. These cellular damages manifest as morphological alterations in the Leishmania promastigotes, ultimately leading to their death. []
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